molecular formula C8H14Cl2N4O B1449810 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride CAS No. 2108656-06-8

2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride

Cat. No. B1449810
CAS RN: 2108656-06-8
M. Wt: 253.13 g/mol
InChI Key: ZOXYWXQBHZHFJV-UHFFFAOYSA-N
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Description

2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N4O and a molecular weight of 253.13 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride consists of a pyrimidin-4-ol ring substituted with an amino group at the 2nd position and a pyrrolidin-2-yl group at the 6th position .


Physical And Chemical Properties Analysis

2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride has a molecular weight of 253.13 . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

Hydrogen-Bonded Structural Analysis

Research has shown the significance of hydrogen bonding in the structures of pyrimidinone molecules related to 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride. For instance, in a study by Orozco et al. (2009), the authors analyzed the hydrogen-bonded ribbon structures in similar pyrimidinone compounds, highlighting the role of hydrogen bonds in stabilizing the molecular structure (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Supramolecular Structures

Cheng et al. (2011) explored the supramolecular structures constructed by pyrimidine derivatives. This research is crucial for understanding the molecular interactions and packing patterns in compounds like 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride, which can have implications for nucleic acid structures and their functions (Cheng, Chen, Liu, Wu, & Guo, 2011).

Synthesis and Biological Activity

Pivazyan et al. (2019) conducted a study on the synthesis of new derivatives, including those containing pyrimidine fragments. This research is relevant for the development of compounds with potential biological activities, including plant growth stimulation (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Antitumor Activity

The synthesis and evaluation of pyrrolo[2,3-d]pyrimidines as nonclassical antifolates targeting nucleotide biosynthesis is another significant application. Liu et al. (2015) described the antiproliferative effects of such compounds against various tumor cell lines, highlighting their potential as anticancer drugs (Liu, Zhang, Zhang, Li, Yuan, Zhang, Zhou, Guo, Zhao, Du, Wang, & Ren, 2015).

Chemical Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of pyrimidine derivatives, as well as the study of their electronic behavior. For example, Khalid et al. (2021) synthesized pyrimidin-4-yl 4-acetamidobenzenesulfonates and conducted extensive structural and electronic analyses, contributing to the understanding of the chemical properties of related compounds (Khalid, Ali, Haq, Tahir, Iqbal, Braga, Ashfaq, & Akhtar, 2021).

properties

IUPAC Name

2-amino-4-pyrrolidin-2-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.2ClH/c9-8-11-6(4-7(13)12-8)5-2-1-3-10-5;;/h4-5,10H,1-3H2,(H3,9,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYWXQBHZHFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=O)NC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride
Reactant of Route 2
2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride
Reactant of Route 3
2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride
Reactant of Route 4
2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride
Reactant of Route 5
2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride
Reactant of Route 6
2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride

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